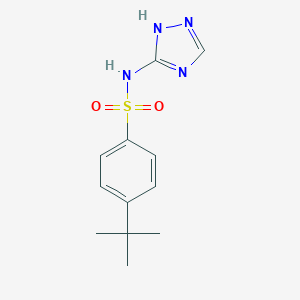![molecular formula C15H14N2O3S B224512 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole, also known as MNIM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl imidazoles and has shown promising results in various studies.
作用機序
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole is a potent inhibitor of protein kinases, specifically glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5). GSK-3 and CDK5 are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can modulate these cellular processes and affect downstream signaling pathways.
生化学的および生理学的効果
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has also been shown to affect the levels of neurotransmitters in the brain, such as dopamine and serotonin. Additionally, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can modulate the activity of immune cells, such as T cells and macrophages.
実験室実験の利点と制限
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and affect intracellular signaling pathways. 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole is also stable and can be stored for long periods of time. However, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has some limitations as well. It can be toxic at high concentrations and can affect the viability of cells. Additionally, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can have off-target effects on other kinases and signaling pathways.
将来の方向性
There are several future directions for 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole research. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and kinases. Additionally, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can be used as a tool to study the role of protein kinases in various cellular processes. Further studies are needed to fully understand the potential of 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole in scientific research.
In conclusion, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole is a promising compound that has been widely used in scientific research. Its inhibition of protein kinases has shown potential in various fields, including cancer research, neurology, and immunology. While 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the potential of 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole in scientific research.
合成法
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized by the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-methylimidazole in the presence of a base. The reaction yields a white solid which can be purified by recrystallization. The purity of the compound can be confirmed by NMR and HPLC analysis.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has been used in various scientific research studies, including cancer research, neurology, and immunology. 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has been used as a tool to study the role of protein kinases in signal transduction pathways.
特性
製品名 |
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole |
|---|---|
分子式 |
C15H14N2O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-17(10-16-11)21(18,19)15-8-7-14(20-2)12-5-3-4-6-13(12)15/h3-10H,1-2H3 |
InChIキー |
MCVQHWACRHSHBS-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
正規SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



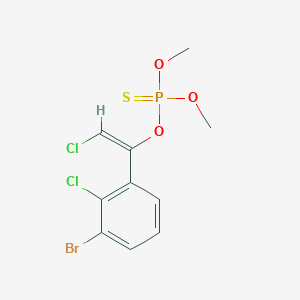
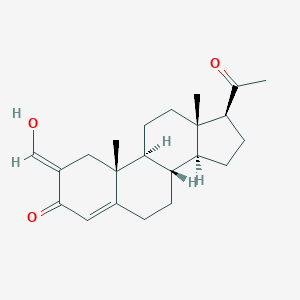
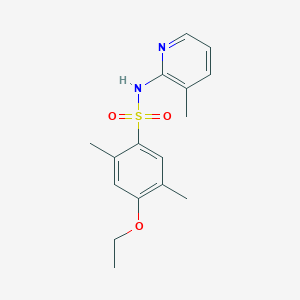
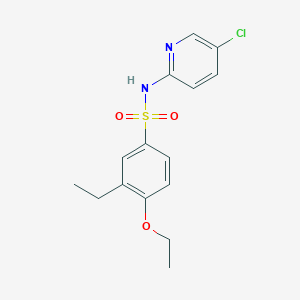

![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
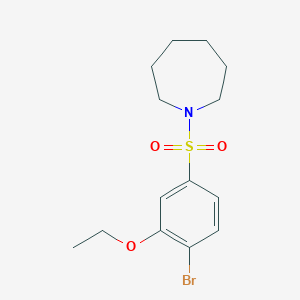
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)



